molecular formula C9H8BrF3O B3166346 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene CAS No. 910468-48-3

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B3166346
CAS No.: 910468-48-3
M. Wt: 269.06 g/mol
InChI Key: IVMMPDGPQGYBAZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 2-(trifluoromethyl)phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-(trifluoromethyl)phenol+2-bromoethanolK2CO3,refluxThis compound\text{2-(trifluoromethyl)phenol} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 2-(trifluoromethyl)phenol+2-bromoethanolK2​CO3​,reflux​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, altering their activity and affecting various biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(2-Chloroethoxy)-2-(trifluoromethyl)benzene: Similar structure but with a chloroethoxy group instead of a bromoethoxy group.

    1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

    1-(2-Bromoethoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-6-14-8-4-2-1-3-7(8)9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMMPDGPQGYBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910468-48-3
Record name 1-(2-bromoethoxy)-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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